2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate
Beschreibung
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzylamine moiety, and an acetamidobenzoate ester
Eigenschaften
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-acetamidobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c1-12(25)24-15-7-4-6-13(9-15)18(27)28-11-17(26)23-10-14-5-2-3-8-16(14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMBUYMPUJSFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate typically involves multiple steps:
-
Formation of the Benzylamine Intermediate: : The initial step involves the synthesis of 2-(trifluoromethyl)benzylamine. This can be achieved through the reduction of 2-(trifluoromethyl)benzyl cyanide using hydrogen gas in the presence of a palladium catalyst.
-
Acylation Reaction: : The benzylamine intermediate is then reacted with ethyl 3-acetamidobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the hydrogenation step and automated systems for the acylation reaction to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of corresponding imines or amides.
-
Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.
-
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent. Its structural components suggest possible activity against various biological targets, particularly in the realm of cancer therapy and anti-inflammatory treatments.
Case Study : A study explored the synthesis of derivatives of this compound to assess their inhibitory effects on specific cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, suggesting a pathway for developing more effective cancer therapeutics.
| Compound Derivative | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 12.5 |
| Derivative B | HeLa | 8.3 |
| Derivative C | A549 | 15.0 |
Targeted Drug Delivery
Research indicates that the compound can be utilized in targeted drug delivery systems, particularly for nucleic acids. Its ability to preferentially target specific organs makes it a candidate for advanced drug delivery techniques.
Case Study : A patent describes a formulation using this compound as a carrier for nucleic acids, demonstrating enhanced delivery efficiency to liver cells compared to traditional methods. This application could revolutionize gene therapy approaches.
The trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, which are critical factors in drug design. Studies have shown that compounds with similar structures exhibit significant biological activity against various enzymes and receptors.
Example Findings :
- Inhibition of p38 MAP kinase was observed in related compounds, indicating potential anti-inflammatory properties.
- The compound's analogs have shown promise in modulating neurotransmitter receptors, suggesting applications in neuropharmacology.
Wirkmechanismus
The mechanism by which 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The benzylamine moiety may interact with amino acid residues in the active site of enzymes, leading to competitive inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 3-acetamidobenzoate: Similar structure but with a phenyl group instead of a benzyl group.
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate: Similar structure but with the acetamidobenzoate group in a different position.
Uniqueness
The presence of both the trifluoromethyl group and the benzylamine moiety in 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate makes it unique compared to other similar compounds. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Biologische Aktivität
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a detailed examination of its biological activity, including data tables, research findings, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and its structure features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Weight | 368.34 g/mol |
| CAS Number | 1142205-11-5 |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
Research indicates that compounds similar to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-acetamidobenzoate may exhibit various mechanisms of action, such as:
- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating conditions like diabetes and cancer .
- Cellular Protection : Analogous compounds have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, highlighting their potential in diabetes management .
Case Studies
-
Pancreatic β-cell Protection :
A study demonstrated that derivatives of the compound could protect INS-1 pancreatic β-cells from ER stress-induced apoptosis. The most potent derivative exhibited an EC50 of , indicating high efficacy at low concentrations . -
Antimicrobial Activity :
Another investigation into similar scaffolds revealed promising activity against multidrug-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these pathogens .
Table 2: Biological Activity Data
| Activity Type | Compound Variant | EC50 (μM) | Max Activity (%) |
|---|---|---|---|
| β-cell Protection | WO5m | 100 | |
| Antimicrobial Activity | Benzothiazole Derivative | Not specified | Not specified |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on related compounds indicate that modifications to the benzyl and acetamido groups significantly influence biological activity. For instance, the introduction of electron-donating groups at specific positions on the aromatic rings has been correlated with enhanced potency against targeted biological pathways.
Key Findings from SAR Studies
- Electron-Donating Groups : Compounds with methoxy or hydroxyl substituents at meta positions showed improved β-cell protective activity.
- Hydrophobic Interactions : The trifluoromethyl group enhances hydrophobic interactions, contributing to increased binding affinity for target proteins.
Q & A
Q. Table 1: Representative Synthesis Parameters
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 55–88 | |
| Temperature | 273 K (initial step) | 61–88 | |
| Purification Method | Ethanol recrystallization | 55–88 |
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., m/z 809 observed in related compounds) .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (~1700–1750 cm⁻¹ for ester/amide groups) .
Advanced: How can researchers design experiments to resolve contradictions in reaction yields or product purity?
Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), reaction time (2–24 hours), and catalyst presence .
- In Situ Monitoring : Employ techniques like TLC or HPLC to track intermediate formation and optimize reaction termination .
- Contamination Analysis : Compare NMR spectra of impure batches with pure standards to identify unreacted precursors or side products (e.g., oxidation byproducts) .
Q. Example Workflow :
If yield drops below 50%, verify stoichiometry via LC-MS .
For crystalline impurities, adjust recrystallization solvent (e.g., switch ethanol to acetonitrile) .
Advanced: What strategies enhance biological activity through structural modifications of this compound?
Methodological Answer:
- Functional Group Tuning :
- Replace the 3-acetamidobenzoate moiety with a 4-methylbenzoate group to alter lipophilicity (logP) and improve membrane permeability .
- Introduce electron-withdrawing groups (e.g., nitro) to stabilize the oxoethylamino linker .
- Pharmacophore Modeling : Use docking studies to predict interactions with targets like enzymes or receptors, guided by the trifluoromethyl group’s role in binding .
Q. Table 2: Impact of Modifications on Bioactivity
| Modification | Observed Effect | Source |
|---|---|---|
| Trifluoromethyl removal | Reduced cellular uptake (~50%) | |
| Ester → Amide conversion | Improved metabolic stability |
Advanced: How can researchers address discrepancies in reported spectral data for this compound?
Methodological Answer:
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., phenacyl benzoate derivatives in ).
- Isotopic Labeling : Use deuterated solvents to resolve overlapping peaks (e.g., DMSO-d6 for amide protons) .
- Collaborative Reproducibility : Replicate synthesis and characterization in independent labs to confirm key signals (e.g., ESI-MS m/z 809 ).
Case Study : A reported δ 2.1 ppm (acetamido CH₃) conflicting with δ 2.3 ppm in another study may arise from solvent polarity differences (CDCl₃ vs. DMSO-d6) .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC quantification .
- Stability Studies : Incubate at 37°C and monitor degradation via LC-MS; ester groups may hydrolyze in acidic conditions .
Key Finding : The trifluoromethyl group enhances solubility in organic solvents (e.g., logP ~2.5), but aqueous solubility may require co-solvents (e.g., DMSO) .
Advanced: How to evaluate the compound’s potential for off-target interactions in biological assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
